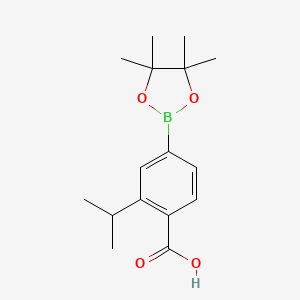

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Description

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronate ester-functionalized benzoic acid derivative. The compound features a pinacol-protected boronic acid group at the para position of the benzene ring and an isopropyl substituent at the ortho position relative to the carboxylic acid group. This structural configuration renders it a bifunctional molecule, combining the reactivity of boronate esters in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) with the versatility of carboxylic acid derivatives in medicinal and materials chemistry.

Properties

IUPAC Name |

2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO4/c1-10(2)13-9-11(7-8-12(13)14(18)19)17-20-15(3,4)16(5,6)21-17/h7-10H,1-6H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNWDUMYNPPGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 2-isopropylbenzoic acid with pinacolborane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

Temperature: 50-80°C

Solvent: Tetrahydrofuran (THF) or toluene

Catalyst: Palladium-based catalysts such as Pd(PPh3)4

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Halogenated solvents such as dichloromethane (DCM) or chloroform (CHCl3) with bases like potassium carbonate (K2CO3).

Major Products

Oxidation: 2-Isopropyl-4-boronic acid benzoic acid

Reduction: 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol

Substitution: Various substituted benzoic acids depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile boron reagent in organic chemistry. It facilitates the formation of carbon-boron bonds, which are crucial for various coupling reactions. The ability to efficiently couple different molecular fragments allows chemists to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

Key Features:

- Reactivity: The dioxaborolane moiety enhances reactivity in cross-coupling reactions.

- Applications: Used in the synthesis of organoboron compounds that serve as intermediates in drug discovery.

Pharmaceutical Development

In the pharmaceutical industry, 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is employed to create boron-containing compounds that can improve drug efficacy. Its ability to stabilize reactive intermediates is particularly beneficial in developing therapeutic agents.

Case Studies:

- Enhanced Drug Delivery: Research indicates that boron-containing compounds can enhance the solubility and bioavailability of drugs.

- Therapeutic Applications: Used in the design of anti-cancer agents and other therapeutics where boron’s unique properties can be exploited for better efficacy.

Material Science

The compound is also utilized in material science for developing advanced materials. Its incorporation into polymers can significantly improve their thermal stability and mechanical strength.

Applications:

- Polymer Development: Used in creating high-performance polymers that withstand extreme conditions.

- Composite Materials: Enhances the properties of composites used in aerospace and automotive applications.

Agricultural Chemistry

In agrochemical formulations, this compound improves the delivery and effectiveness of pesticides and herbicides. By enhancing the solubility and bioavailability of active ingredients, it leads to better crop protection.

Benefits:

- Improved Efficacy: Enhances the performance of agrochemicals by ensuring better absorption by plants.

- Sustainability: Contributes to more efficient use of chemicals in agriculture, reducing the overall environmental impact.

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Formation of carbon-boron bonds for complex molecule synthesis | Versatile reagent for coupling |

| Pharmaceutical Development | Creation of boron-containing drugs | Enhanced efficacy and stability |

| Material Science | Development of advanced polymers | Improved thermal/mechanical properties |

| Agricultural Chemistry | Formulation improvements for pesticides/herbicides | Better crop protection and efficiency |

Mechanism of Action

The mechanism by which 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects is primarily through its ability to form stable carbon-carbon bonds. The boronic ester group acts as a nucleophile in cross-coupling reactions, facilitating the transfer of the organic group to the electrophilic partner. This process involves the formation of a palladium complex intermediate, which undergoes reductive elimination to yield the desired product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type Variations

Key structural analogs differ in substituent positions and functional groups, impacting their physicochemical properties and reactivity.

Physicochemical and Reactivity Comparisons

- Reactivity: The ortho-isopropyl group may introduce steric hindrance, slowing transmetalation in Suzuki-Miyaura reactions compared to less hindered analogs . Electron-donating groups (e.g., methyl in 3-Methyl-4-(...)benzoic acid, CAS 515131-35-8 ) may accelerate cross-coupling, whereas electron-withdrawing groups (e.g., -NO2 ) could reduce reactivity.

- Thermal Stability : The parent compound (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid) exhibits a high melting point (227–232°C), suggesting crystalline stability . Substituted derivatives (e.g., fluoro, chloro) may have lower melting points due to disrupted packing.

Biological Activity

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects and mechanisms of action based on recent research findings.

Chemical Structure

The molecular formula of 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is . The compound features a benzoic acid moiety substituted with a dioxaborolane group that enhances its lipophilicity and potential interactions with biological targets.

Antiparasitic Activity

Research indicates that compounds with similar structures exhibit significant antiparasitic activity. For instance, studies on derivatives of dioxaborolane have shown promising results against malaria parasites. The activity is often linked to their ability to inhibit specific enzymes crucial for the survival and replication of the parasites.

Table 1: Antiparasitic Activity of Dioxaborolane Derivatives

| Compound Name | EC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.010 | Inhibition of PfATP4 |

| Compound B | 0.064 | Disruption of Na+-ATPase |

| 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | TBD | TBD |

Note: EC50 values indicate the concentration required to achieve 50% inhibition of the target.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been shown to inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress in cellular models.

The proposed mechanism for the biological activity of this compound involves:

- Enzyme Inhibition : Compounds containing the dioxaborolane group can act as covalent inhibitors for specific kinases involved in cellular signaling pathways.

- Metabolic Stability : The incorporation of bulky groups like tetramethyl dioxaborolane enhances metabolic stability, allowing for prolonged action in vivo.

Case Studies

- Study on Antimalarial Efficacy : A study evaluated a series of dioxaborolane derivatives against Plasmodium falciparum in vitro. The results demonstrated that modifications to the dioxaborolane group significantly impacted both potency and selectivity for the parasite's ATPase.

- Inflammation Model : In a murine model of inflammation, a related compound showed a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting that 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid may also exert similar effects.

Q & A

Basic Synthesis

Q1. What are the standard synthetic routes for preparing 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, and how can purity be ensured? Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation. A common approach involves:

Bromination : Introduce a boronate-compatible leaving group (e.g., bromine) at the para position of 2-isopropylbenzoic acid.

Boronate Ester Formation : React with pinacol borane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under inert conditions, often using Pd catalysts (e.g., Pd(dppf)Cl₂) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Purity is validated via HPLC (>95% by GC) and melting point analysis (227–232°C) .

Basic Characterization

Q2. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity? Methodological Answer: Key techniques include:

- Elemental Analysis (C.H.N.) : Confirms empirical formula (C₁₃H₁₇BO₄) .

- UV-Vis Spectroscopy : Identifies π→π* transitions in the benzoic acid and boronate moieties (λmax ~250–300 nm) .

- FTIR : Detects B-O (1,360–1,310 cm⁻¹) and carboxylic acid O-H (3,000–2,500 cm⁻¹) stretches .

- ¹H/¹³C NMR : Pinacol methyl groups (δ 1.0–1.3 ppm), isopropyl protons (δ 2.5–3.0 ppm), and aromatic protons (δ 7.5–8.5 ppm) .

Basic Handling & Safety

Q3. What precautions are critical for handling this compound in laboratory settings? Methodological Answer:

- Storage : Keep at 0–6°C under inert gas (N₂/Ar) to prevent boronate hydrolysis .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential boronate toxicity .

- Waste Disposal : Quench with aqueous hydrogen peroxide to oxidize boronate residues before disposal .

Advanced Data Analysis

Q4. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or UV absorbance shifts)? Methodological Answer:

- Degradation Check : Monitor for hydrolysis (e.g., free boronic acid formation via LC-MS) .

- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals .

- Multi-Technique Validation : Cross-validate with X-ray crystallography (if crystalline) or high-resolution mass spectrometry .

Advanced Applications

Q5. How is this compound utilized in pharmaceutical intermediate synthesis? Methodological Answer:

- Suzuki Coupling : Acts as a boronate donor for C-C bond formation with aryl halides in drug scaffolds (e.g., angiotensin II inhibitors) .

- Stability Studies : Monitor boronate ester stability under physiological pH (e.g., phosphate buffers at 37°C) to assess viability in prodrug designs .

Advanced Reaction Optimization

Q6. What parameters influence reaction yields in boronate ester synthesis, and how can they be optimized? Methodological Answer:

- Catalyst Loading : Pd(dppf)Cl₂ (1–5 mol%) with excess pinacol borane (1.5 eq) improves yields .

- Temperature : Reactions at 90°C (dioxane solvent) enhance boronate formation kinetics .

- Moisture Control : Rigorous anhydrous conditions (e.g., molecular sieves) prevent hydrolysis .

Advanced Degradation Analysis

Q7. What methodologies detect and quantify degradation products of this compound under experimental conditions? Methodological Answer:

- HPLC-MS : Track hydrolysis to 4-borono-2-isopropylbenzoic acid (m/z 208.1) .

- Accelerated Stability Testing : Expose to elevated temperatures (40–60°C) and analyze degradation kinetics via Arrhenius plots .

Advanced Material Science

Q8. How is this compound applied in polymer or covalent organic framework (COF) synthesis? Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.